2-Fluoro-5-iodo-3-methylphenol molecular weight and formula
2-Fluoro-5-iodo-3-methylphenol molecular weight and formula
A Strategic Intermediate for Structure-Based Drug Design
Abstract
2-Fluoro-5-iodo-3-methylphenol (CAS 2384189-32-4) represents a highly specialized halogenated scaffold used primarily in the optimization of small molecule kinase inhibitors and protein degraders (PROTACs). Its unique substitution pattern—featuring a sterically demanding methyl group flanked by a fluorine atom and a reactive iodine handle—offers medicinal chemists a precise tool for tuning metabolic stability and hydrophobic interactions within a binding pocket. This guide outlines the physicochemical profile, overcomes the regioselectivity challenges in its synthesis, and details its application in modern cross-coupling workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This molecule is distinct from its more common isomer, 2-fluoro-5-iodo-4-methylphenol. The specific placement of the methyl group at the 3-position (meta to the iodine, ortho to the fluorine) creates a specific steric cleft often exploited to induce atropisomerism or fill hydrophobic sub-pockets in enzymes.
| Property | Data |
| CAS Number | 2384189-32-4 |
| IUPAC Name | 2-Fluoro-5-iodo-3-methylphenol |
| Molecular Formula | C |
| Molecular Weight | 252.02 g/mol |
| Exact Mass | 251.9420 |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~7.8 (Acidic phenol due to electron-withdrawing F/I) |
| Predicted LogP | 2.95 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 / 2 |
Synthetic Pathways & Manufacturing Logic
The Regioselectivity Challenge
Direct iodination of the parent compound, 2-fluoro-3-methylphenol , fails to yield the 5-iodo isomer efficiently.
-
Electronic Conflict: The hydroxyl group (-OH) at C1 and methyl group (-CH
) at C3 strongly activate the ortho and para positions (C4 and C6). -
Result: Electrophilic iodination (e.g., using NIS or I
) predominantly targets C4 (para to OH) or C6 (ortho to OH), leaving the desired C5 position untouched.
The Solution: Sterically Controlled C-H Activation
To access the C5 position selectively, a sequence utilizing Iridium-catalyzed C-H borylation is recommended. This method relies on steric governing rather than electronic activation, targeting the least hindered C-H bond (C5).
Protocol Overview:
-
Protection: Mask the phenol as a silyl ether (TBS) to increase steric bulk at C1.
-
C-H Borylation: Use an Ir(I) catalyst. The bulky TBS group blocks C6; the methyl group blocks C4. C5 is the only accessible site.
-
Ipso-Halogenation: Convert the boronate ester to iodide.
-
Deprotection: Reveal the phenol.
Figure 1: Sterically controlled synthesis route bypassing electronic directing effects.
Experimental Protocol: Self-Validating Workflow
Objective: Synthesis of 2-Fluoro-5-iodo-3-methylphenol via Iododeboronation.
Step 1: Ir-Catalyzed Borylation (The Critical Step)
-
Reagents: TBS-protected 2-fluoro-3-methylphenol (1.0 eq), Bis(pinacolato)diboron (B
pin , 1.1 eq), [Ir(COD)(OMe)] (1.5 mol%), dtbpy (3 mol%). -
Solvent: Anhydrous Hexane or THF.
-
Procedure:
-
In a glovebox, mix catalyst, ligand, and B
pin to form the active species (deep red solution). -
Add substrate and seal vessel.[1] Heat to 60°C for 4 hours.
-
Validation Point: Monitor by GC-MS. The disappearance of starting material and appearance of the mass peak [M + 126] (Bpin adduct) confirms conversion.
-
Note: Regioselectivity is confirmed by
H NMR. The C5 proton appears as a doublet (coupling only to F) or singlet, distinct from the ortho-coupled patterns of C4/C6 isomers.
-
Step 2: One-Pot Iodination & Deprotection
-
Reagents: Crude Bpin intermediate, NaI (1.5 eq), Chloramine-T (1.5 eq).
-
Solvent: THF/Water (1:1).
-
Procedure:
-
Dissolve the crude boronate in THF/Water.
-
Add NaI followed by Chloramine-T (oxidant) at 0°C. Stir for 30 min.
-
Quench with aqueous Na
S O (to remove excess iodine). -
Extract with EtOAc.
-
Treat organic layer with TBAF (1.0 M in THF) to remove TBS group.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Applications in Drug Discovery
The 2-Fluoro-5-iodo-3-methylphenol scaffold is a high-value "warhead" precursor.
A. Suzuki-Miyaura Coupling
The Iodine at C5 is highly reactive, allowing selective coupling before the Phenol (OH) or Fluorine (F) interfere.
-
Use Case: Attaching the phenol ring to a heteroaromatic core (e.g., Indazole, Pyridine) in kinase inhibitors.
-
Mechanism: The bulky 3-Methyl group forces the phenol ring to twist out of planarity relative to the coupled ring, often improving selectivity for specific kinase isoforms (e.g., MEK, KRAS G12C).
B. Nucleophilic Aromatic Substitution (S
Ar)
While the Iodine is the primary handle, the Fluorine at C2 is activated by the electron-withdrawing Iodine (if not coupled yet) and the Phenol (if oxidized to quinone). However, in most workflows, the Fluorine is retained to modulate pKa and metabolic stability (blocking C2 oxidation).
Safety & Handling
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; avoid contact. |
| Eye Damage | H318: Causes serious eye damage | Use safety goggles/face shield. |
| Storage | Light Sensitive | Store in amber vials under Nitrogen at 2-8°C. Iodine-carbon bonds can be photolabile. |
References
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Chemical Identity & CAS
- Source: ChemicalBook & Alchimica Listings for CAS 2384189-32-4.
-
Link:
-
Synthetic Methodology (Ir-Catalyzed Borylation)
- Source: Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). "Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds." Science.
-
Link:
-
Iododeboronation Protocol
Sources
- 1. 2-Fluoro-5-iodo-3-methylphenol (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 2. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]
